molecular formula C11H22N2O6S B1610521 1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate CAS No. 790663-77-3

1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

Cat. No. B1610521
CAS RN: 790663-77-3
M. Wt: 310.37 g/mol
InChI Key: YWHZQHRLNXKZNA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is a useful research compound. Its molecular formula is C11H22N2O6S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

790663-77-3

Product Name

1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

Molecular Formula

C11H22N2O6S

Molecular Weight

310.37 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;2-(2-methoxyethoxy)ethyl sulfate

InChI

InChI=1S/C6H11N2.C5H12O6S/c1-3-8-5-4-7(2)6-8;1-9-2-3-10-4-5-11-12(6,7)8/h4-6H,3H2,1-2H3;2-5H2,1H3,(H,6,7,8)/q+1;/p-1

InChI Key

YWHZQHRLNXKZNA-UHFFFAOYSA-M

SMILES

CCN1C=C[N+](=C1)C.COCCOCCOS(=O)(=O)[O-]

Canonical SMILES

CCN1C=C[N+](=C1)C.COCCOCCOS(=O)(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 ml Schlenk flask, 16.27 g (0.129 moles) of dimethyl sulfate was slowly added dropwise to 12.40 g (0.129 moles) of ethylimidazole with ice cooling and under a blanket gas. Stirring of the mixture was continued at room temperature over night. After the addition of 30.92 g (0.258 moles; 2 equ.) of diethylene glycol monomethyl ether, the volatile fractions were removed in a distillation apparatus at 160° C. for 5 hours. After drying the mixture in a high vacuum, 1-methyl-3-ethylimidazolium 2-(2-methoxyethoxy)ethyl sulfate was obtained as a low-viscous, slightly yellow liquid in quantitative yield.
Quantity
16.27 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
30.92 g
Type
reactant
Reaction Step Two

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